molecular formula C21H20FN3O3 B2446105 N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898418-93-4

N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2446105
CAS No.: 898418-93-4
M. Wt: 381.407
InChI Key: OVWJTBFJGBKWNU-UHFFFAOYSA-N
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Description

N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

One of the significant scientific research applications of compounds structurally related to N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is in the field of anticancer activity. The study on novel synthetic makaluvamine analogues, which share structural features with the specified compound, revealed that these substances exhibit considerable in vitro and in vivo anticancer potential. Specifically, one of the compounds, FBA-TPQ, demonstrated potent apoptotic induction and effective inhibition of cell growth and proliferation in breast cancer cell lines, with significant effects on protein expression related to cancer progression. This compound also inhibited the growth of breast cancer xenograft tumors in mice, suggesting its potential as a therapeutic agent for breast cancer (Wang et al., 2009).

Anion Binding and Sensing

Another application in scientific research for compounds similar to this compound is in the development of neutral anion receptors. Research involving fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives, which could be structurally related, has shown these compounds to bind anions such as fluoride, chloride, or dihydrogen phosphate with enhanced affinity compared to their non-fluorinated counterparts. This increased affinity, particularly for chloride and dihydrogen phosphate, suggests the potential use of these compounds as sensors for anions in various applications (Anzenbacher et al., 2000).

Fluorescent Chemosensors

Compounds with quinoline moieties, akin to the specified chemical structure, have been explored for their application as fluorescent chemosensors. Studies have shown that such compounds can be synthesized to detect and quantify metal ions like Zn2+ in aqueous solutions and even in living cells. The synthesized chemosensors displayed significant fluorescence enhancement upon binding with Zn2+, making them suitable for monitoring Zn2+ concentrations in biological and environmental samples. This indicates their utility in the development of sensitive and selective probes for metal ion detection (Kim et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, thereby preventing the activation of the intrinsic protein-tyrosine kinase activity of EGFR. The inhibition of EGFR prevents the activation of the downstream signaling cascade, leading to inhibition of cell proliferation and apoptosis.

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream pathways, including the PI3K/Akt pathway, the Ras/Raf/MAPK pathway, and the JAK/STAT pathway. These pathways are involved in cell proliferation, survival, and differentiation .

Result of Action

The inhibition of EGFR by this compound leads to a decrease in cell proliferation and an increase in apoptosis, which could potentially lead to a reduction in tumor growth .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-16-4-1-13(2-5-16)7-9-23-20(27)21(28)24-17-11-14-3-6-18(26)25-10-8-15(12-17)19(14)25/h1-2,4-5,11-12H,3,6-10H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWJTBFJGBKWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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